Demiditraz Racemate

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Demiditraz Racemate can be achieved through various methods. One notable method involves the Wittig olefination of phenylimidazolylketones, followed by hydrogenation . This method is advantageous as it avoids the problematic methylation and dehydration steps seen in previous methods.

Another approach involves the use of 2,3-dimethylbenzoyl chloride as a starting material, which undergoes a series of reactions including Grignard addition and reduction to yield the desired imidazole compound .

Industrial Production Methods

For large-scale production, the method involving 2,3-dimethylbenzoyl chloride is preferred due to its simplicity and high yield. This method involves the chlorination of 2,3-dimethylbenzoic acid to form 2,3-dimethylbenzoyl chloride, which then reacts with diester malonate under mild conditions to produce the intermediate. This intermediate is subsequently hydrolyzed and reduced to form this compound .

化学反応の分析

Types of Reactions

Demiditraz Racemate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

Reduction: Reduction reactions can yield different imidazole-based products.

Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.

Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include various imidazole derivatives, which can be further utilized in different applications .

科学的研究の応用

Demiditraz Racemate has a wide range of applications in scientific research:

Chemistry: It serves as a precursor for synthesizing other imidazole derivatives.

Biology: The compound is used in studies related to α2-adrenoceptor agonists and their effects on biological systems.

Medicine: It is used as a sedative and analgesic in both veterinary and human medicine. .

Industry: The compound is used in the production of pharmaceuticals and other chemical products.

作用機序

Demiditraz Racemate exerts its effects primarily through its action as an α2-adrenoceptor agonist. It binds to α2-adrenoceptors in the central nervous system, leading to the inhibition of norepinephrine release. This results in sedative, anxiolytic, and analgesic effects. The compound’s action on these receptors also leads to sympatholytic effects, which include reduced heart rate and blood pressure .

類似化合物との比較

Similar Compounds

Dexmedetomidine: The dextro-enantiomer of medetomidine, used as a sedative and analgesic in clinical settings.

Clonidine: Another α2-adrenoceptor agonist, used primarily for its antihypertensive properties.

Xylazine: An α2-adrenoceptor agonist used in veterinary medicine for sedation and analgesia.

Uniqueness

Demiditraz Racemate is unique due to its high selectivity for α2-adrenoceptors, which results in potent sedative and analgesic effects with minimal respiratory depression. This makes it particularly valuable in both veterinary and human medicine .

生物活性

Demiditraz racemate is a compound of interest due to its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, biochemical properties, and relevant case studies.

Overview of this compound

This compound is a racemic mixture of two enantiomers, which can exhibit different biological activities. Understanding the specific effects and mechanisms of each enantiomer is crucial for evaluating the compound's overall therapeutic potential.

This compound interacts with various biological targets, influencing cellular processes through several mechanisms:

- Receptor Binding : The compound has been shown to bind to specific receptors, modulating their activity. This can lead to changes in signaling pathways that regulate cellular functions.

- Enzyme Inhibition : this compound may inhibit certain enzymes involved in metabolic processes, affecting the synthesis and breakdown of various biomolecules.

- Gene Expression Modulation : The compound can influence the expression of genes related to oxidative stress and inflammation, enhancing cellular resilience against damage.

The biochemical properties of this compound include:

| Property | Description |

|---|---|

| Molecular Weight | 300.45 g/mol |

| Solubility | Soluble in organic solvents; limited in water |

| Stability | Stable under acidic conditions; sensitive to light |

| Bioavailability | Moderate; varies with formulation |

Cellular Effects

This compound exhibits several cellular effects:

- Antioxidant Activity : The compound has demonstrated strong antioxidant properties, protecting cells from oxidative damage.

- Anti-inflammatory Effects : It can reduce inflammation by modulating inflammatory cytokines and pathways.

- Neuroprotective Properties : Preliminary studies suggest potential neuroprotective effects, which may be beneficial in neurodegenerative conditions.

Research Findings

Recent studies have focused on the pharmacological effects of this compound. Below are some key findings:

- Antioxidant Studies : In vitro assays have shown that this compound significantly reduces reactive oxygen species (ROS) levels in cultured cells, indicating its potential as an antioxidant agent .

- Anti-inflammatory Studies : Animal models treated with this compound exhibited reduced markers of inflammation, suggesting therapeutic applications in inflammatory diseases .

- Neuroprotection : In a study involving neuroblastoma cells, this compound was found to protect against neurotoxic insults, supporting its use in neuroprotective therapies .

Case Studies

Several case studies illustrate the biological activity of this compound:

- Case Study 1 : A study assessed the effects of this compound on oxidative stress in diabetic rats. Results indicated significant reductions in oxidative markers and improved glucose metabolism .

- Case Study 2 : Research on its anti-inflammatory effects revealed that this compound administration led to decreased levels of pro-inflammatory cytokines in a model of rheumatoid arthritis .

特性

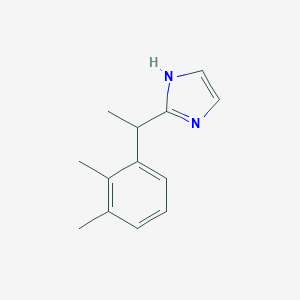

IUPAC Name |

2-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c1-9-5-4-6-12(10(9)2)11(3)13-14-7-8-15-13/h4-8,11H,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXJRDUKXWHFPND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(C)C2=NC=CN2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。